molecular formula C21H22IN9O3 B11568080 4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11568080
M. Wt: 575.4 g/mol
InChI Key: RPBJMJLBJAAJOW-YDZHTSKRSA-N
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Description

4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with a unique structure that includes an iodine atom, a triazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the iodine atom: The iodine atom can be introduced through electrophilic iodination of a suitable precursor.

    Coupling reactions: The final step involves coupling the triazine derivative with the phenol derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological probes: Used in the development of probes for studying biological systems.

    Drug development:

Medicine

    Therapeutic agents: Investigated for potential use as therapeutic agents due to its unique structure and reactivity.

Industry

    Materials science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The triazine ring and phenol group may play a role in binding to these targets, while the iodine atom and nitro group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-iodophenol: A simpler compound with similar iodine and phenol groups.

    4-nitrophenol: Contains a nitro group similar to the target compound.

    Triazine derivatives: Compounds with a triazine ring structure.

Uniqueness

4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. The presence of the triazine ring, phenol group, iodine atom, and nitro group in a single molecule makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H22IN9O3

Molecular Weight

575.4 g/mol

IUPAC Name

4-iodo-2-[(E)-[[4-(4-methylpiperazin-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H22IN9O3/c1-29-8-10-30(11-9-29)21-26-19(24-16-3-5-17(6-4-16)31(33)34)25-20(27-21)28-23-13-14-12-15(22)2-7-18(14)32/h2-7,12-13,32H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+

InChI Key

RPBJMJLBJAAJOW-YDZHTSKRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)I)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)I)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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